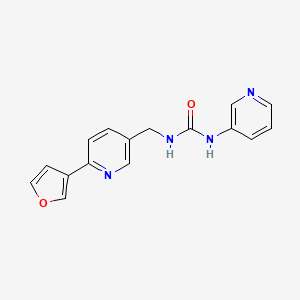
Tert-butyl (2-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate is a useful research compound. Its molecular formula is C14H19N5O5 and its molecular weight is 337.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is FLT3 , a receptor tyrosine kinase . Over-expression of FLT3 plays a critical role in the development and progress of acute myeloid leukemia .
Mode of Action
The compound interacts with its target, FLT3, by inhibiting its activity . This inhibition can lead to a decrease in the proliferation of cancer cells, thereby slowing the progression of diseases like acute myeloid leukemia .
Biochemical Pathways
Given its target, it’s likely that it impacts the flt3 signaling pathway, which plays a crucial role in cell survival, proliferation, and differentiation .
Result of Action
The result of the compound’s action is the inhibition of FLT3 activity, leading to a decrease in the proliferation of cancer cells . This can slow the progression of diseases like acute myeloid leukemia .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the physiological environment within the body (such as pH, temperature, and presence of other molecules), as well as external factors like storage conditions. For instance, the compound is recommended to be stored sealed in dry conditions at 2-8°C .
Propiedades
IUPAC Name |
tert-butyl N-[2-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O5/c1-8-5-9(18-23-8)12-17-11(24-19-12)7-15-10(20)6-16-13(21)22-14(2,3)4/h5H,6-7H2,1-4H3,(H,15,20)(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNBRWXLJQLMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2886434.png)
![1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B2886436.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/new.no-structure.jpg)




![1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2886444.png)

![Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2886451.png)


![4-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-2,2-dimethyl-tetrahydro-pyran-4-ol](/img/structure/B2886454.png)
